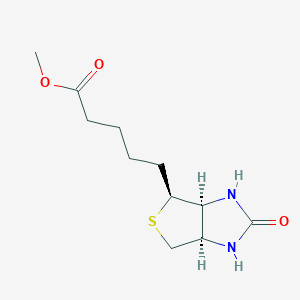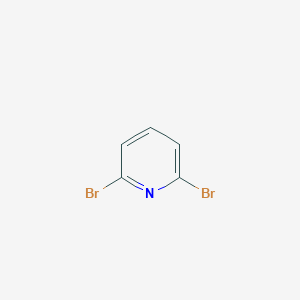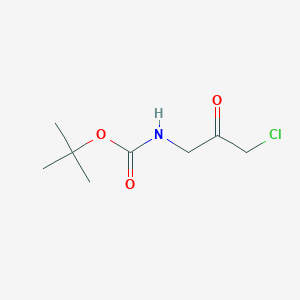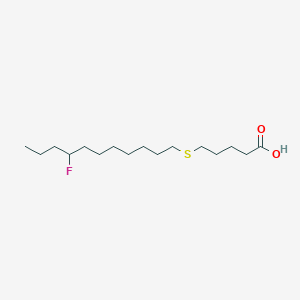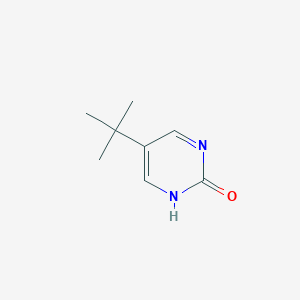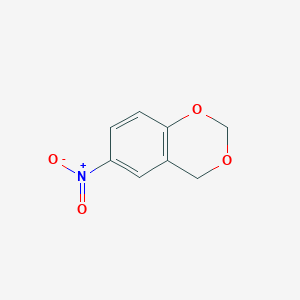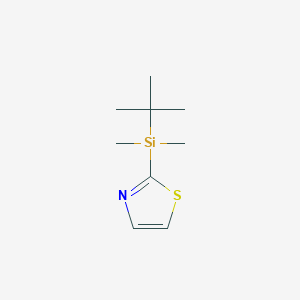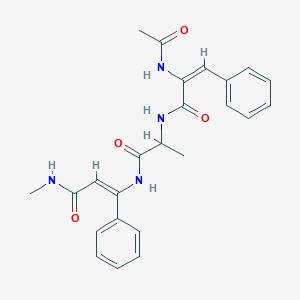
Diphenylantimony diisopropyldithiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenylantimony diisopropyldithiophosphate, also known as DPDP, is a chemical compound that has been widely used in scientific research for its unique properties. DPDP is a white or yellowish powder that is soluble in organic solvents, such as benzene, toluene, and chloroform. It is an organometallic compound that contains antimony, sulfur, and phosphorus. DPDP is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system.
Mechanism of Action
Diphenylantimony diisopropyldithiophosphate inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an accumulation of acetylcholine in the nervous system. This accumulation of acetylcholine can lead to overstimulation of the nervous system, which can cause a range of effects, including muscle spasms, convulsions, and respiratory failure.
Biochemical and Physiological Effects:
Diphenylantimony diisopropyldithiophosphate has a range of biochemical and physiological effects, depending on the dose and route of administration. In general, Diphenylantimony diisopropyldithiophosphate inhibits acetylcholinesterase, leading to an accumulation of acetylcholine in the nervous system. This can cause a range of effects, including muscle spasms, convulsions, and respiratory failure. Diphenylantimony diisopropyldithiophosphate can also affect the cardiovascular system, causing changes in heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
Diphenylantimony diisopropyldithiophosphate has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the role of acetylcholinesterase in the nervous system. Diphenylantimony diisopropyldithiophosphate is also relatively stable and easy to handle, making it a convenient reagent for lab experiments. However, Diphenylantimony diisopropyldithiophosphate has several limitations. It is toxic and can be hazardous to handle, requiring appropriate safety precautions. Diphenylantimony diisopropyldithiophosphate can also have non-specific effects on other enzymes and receptors in the nervous system, making it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on Diphenylantimony diisopropyldithiophosphate. One area of research is the development of new inhibitors of acetylcholinesterase that are more selective and less toxic than Diphenylantimony diisopropyldithiophosphate. Another area of research is the development of new methods for detecting and measuring acetylcholinesterase activity in the nervous system. This could lead to new diagnostic tools and therapeutic interventions for diseases that involve acetylcholinesterase dysfunction, such as Alzheimer's disease. Finally, there is a need for further research into the biochemical and physiological effects of Diphenylantimony diisopropyldithiophosphate, including its effects on other enzymes and receptors in the nervous system. This could lead to a better understanding of the mechanisms of action of Diphenylantimony diisopropyldithiophosphate and its potential as a therapeutic agent.
Synthesis Methods
Diphenylantimony diisopropyldithiophosphate can be synthesized by reacting antimony pentachloride with isopropyl alcohol and sodium diisopropyldithiophosphate. This reaction produces Diphenylantimony diisopropyldithiophosphate as a white or yellowish powder. The purity and yield of Diphenylantimony diisopropyldithiophosphate can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
Diphenylantimony diisopropyldithiophosphate has been widely used in scientific research for its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. Diphenylantimony diisopropyldithiophosphate has been used to study the role of acetylcholinesterase in the nervous system and its potential as a target for therapeutic intervention. Diphenylantimony diisopropyldithiophosphate has also been used to study the biochemical and physiological effects of acetylcholinesterase inhibition, including the effects on cognitive function, muscle contraction, and cardiac function.
properties
CAS RN |
126443-52-5 |
|---|---|
Product Name |
Diphenylantimony diisopropyldithiophosphate |
Molecular Formula |
C18H24OPS2Sb+ |
Molecular Weight |
489.2 g/mol |
IUPAC Name |
diphenylstibanylsulfanyl-di(propan-2-yloxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H15O2PS2.2C6H5.Sb/c1-5(2)7-9(10,11)8-6(3)4;2*1-2-4-6-5-3-1;/h5-6H,1-4H3,(H,10,11);2*1-5H;/q;;;+1/p-1 |
InChI Key |
FIZVXTGRVKNURW-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=S)(OC(C)C)S[Sb](C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)OP(=S)(OC(C)C)S[Sb](C1=CC=CC=C1)C2=CC=CC=C2 |
synonyms |
(diphenylphosphinodithioato) diphenylantimony(III) DADPTP diphenylantimony diisopropyldithiophosphate Ph2SbS2P(OPr(i))2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




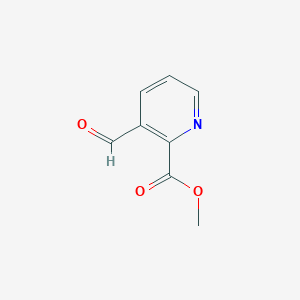

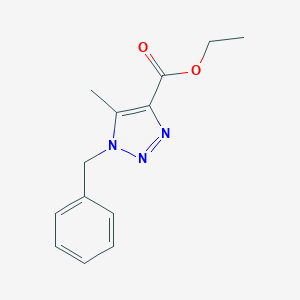
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI)](/img/structure/B144719.png)
